3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid
Overview
Description
3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid is an organic compound with the molecular formula C7H9NO3 . It is a white to cream powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO3/c1-3-5-4(2)6(7(9)10)11-8-5/h3H2,1-2H3,(H,9,10) and the InChI key is DFHPRLGWOIJFMP-UHFFFAOYSA-N . The SMILES string is CCC1=NOC©=C1C(O)=O .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point ranges from 118.0 to 128.0°C .Scientific Research Applications
Chiral Compound Synthesis
The synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones, including derivatives of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, demonstrates the utility of oxazole derivatives in producing compounds with potential biological activity. These processes involve N-acylation and photo-induced transformation steps, showcasing the versatility of oxazole derivatives in synthetic organic chemistry (Cox, Prager, & Svensson, 2003).
Heterocyclic Scaffold Construction
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a method for creating triazole-based scaffolds, useful in developing peptidomimetics or biologically active compounds. This work underscores the importance of oxazole and its derivatives in facilitating the construction of complex molecular structures with significant regiocontrol (Ferrini et al., 2015).
Bronchodilator Synthesis
The synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a key building block for 1,3‐Bis(4‐methyloxazol‐5‐yl)xanthine, aimed at developing improved bronchodilators, illustrates the potential of oxazole derivatives in medicinal chemistry for respiratory diseases (Ray & Ghosh, 1999).
Antibacterial Compound Development
Research into 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with oxazole substituents has revealed the potential for these compounds to exhibit significant antibacterial activity, particularly against Gram-positive organisms. This finding highlights the role of oxazole derivatives in the search for new antibiotics (Cooper, Klock, Chu, & Fernandes, 1990).
Organic Synthesis Building Blocks
The efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides, facilitated by ethyl carbethoxyformimidate, further demonstrates the utility of oxazole derivatives as versatile intermediates in organic synthesis, providing valuable building blocks for various synthetic applications (Khomenko, Doroschuk, & Lampeka, 2016).
Mechanism of Action
Target of Action
The primary targets of 3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its biological activity is still ongoing .
Mode of Action
It is known that the isoxazole ring structure, which this compound contains, is a common feature in many biologically active compounds . The isoxazole ring can interact with various biological targets, potentially leading to a variety of physiological effects .
Biochemical Pathways
Isoxazoles are known to be involved in a variety of biological processes . For example, they can participate in reactions leading to the formation of other biologically active compounds
Pharmacokinetics
The compound’s molecular weight (15515 g/mol) and its physical form (powder) suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to light could potentially affect the stability and activity of this compound.
Properties
IUPAC Name |
3-ethyl-4-methyl-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-5-4(2)6(7(9)10)11-8-5/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHPRLGWOIJFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668716 | |
Record name | 3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-75-5 | |
Record name | 3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-4-methyl-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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